molecular formula C8H4Br2O4 B076187 2,5-Dibromoterephthalic acid CAS No. 13731-82-3

2,5-Dibromoterephthalic acid

Cat. No.: B076187
CAS No.: 13731-82-3
M. Wt: 323.92 g/mol
InChI Key: VUTICWRXMKBOSF-UHFFFAOYSA-N
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Description

2,5-Dibromoterephthalic acid is an organic compound with the chemical formula C8H4Br2O4. It is characterized by the presence of two bromine atoms attached to the terephthalic acid backbone. This compound is known for its applications in various chemical processes and is typically found as a white solid .

Mechanism of Action

Target of Action

2,5-Dibromoterephthalic acid is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical processes It’s known to be used in the synthesis of metal-organic frameworks (mofs) , suggesting that its targets could be metal ions or organic molecules involved in these structures.

Mode of Action

In the context of mofs, it likely interacts with its targets (metal ions and organic molecules) through coordination bonds . These interactions result in the formation of three-dimensional structures with diverse topologies .

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical processes , it’s plausible that it participates in various biochemical reactions, depending on the specific context of its use.

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

Its role as an intermediate in the synthesis of mofs suggests that it contributes to the formation of these complex structures, which have diverse applications in areas such as catalysis, gas storage, and drug delivery.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in methanol suggests that the presence of suitable solvents can enhance its reactivity. Additionally, its use in solvothermal conditions for the synthesis of MOFs indicates that temperature and pressure can also impact its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromoterephthalic acid can be synthesized from terephthalic acid through a bromination process. The reaction involves brominating terephthalic acid in chlorosulfonic acid or fluorosulfonic acid containing sulfur trioxide, with iodine acting as a catalyst. The reaction is carried out under mild conditions, typically at temperatures ranging from 40°C to 80°C .

Industrial Production Methods: The industrial production of this compound follows a similar bromination process. The products, including this compound, are recoverable either by filtration of the cooled bromination suspension or by distillation of the chlorosulfonic or fluorosulfonic acid solvent, followed by further hydrolysis of the brominated terephthalic acid product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromoterephthalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The carboxylic acid groups can participate in oxidation and reduction reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.

Comparison with Similar Compounds

    Terephthalic Acid: The parent compound without bromine atoms.

    2,5-Dichloroterephthalic Acid: A similar compound with chlorine atoms instead of bromine.

    2,5-Diiodoterephthalic Acid: A similar compound with iodine atoms instead of bromine.

Uniqueness: 2,5-Dibromoterephthalic acid is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated and iodinated counterparts. The bromine atoms make it particularly suitable for applications requiring flame retardant properties and specific reactivity in organic synthesis .

Properties

IUPAC Name

2,5-dibromoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTICWRXMKBOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065600
Record name 1,4-Benzenedicarboxylic acid, 2,5-dibromo-
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Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13731-82-3
Record name 2,5-Dibromo-1,4-benzenedicarboxylic acid
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Record name 2,5-Dibromoterephthalic acid
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Record name 2,5-Dibromoterephthalic acid
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Record name 1,4-Benzenedicarboxylic acid, 2,5-dibromo-
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Record name 2,5-DIBROMOTEREPHTHALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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